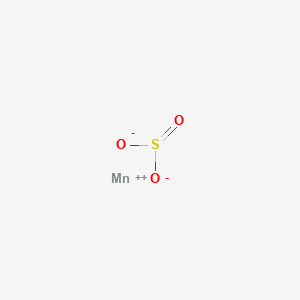

Manganese(II) sulfite

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Manganese(II) sulfite is an inorganic compound with the chemical formula MnSO₃ It is a white to pale pink solid that is sparingly soluble in water

準備方法

Synthetic Routes and Reaction Conditions: Manganese(II) sulfite can be synthesized through the reaction of manganese(II) salts, such as manganese(II) chloride (MnCl₂), with sulfite salts like sodium sulfite (Na₂SO₃). The reaction typically occurs in an aqueous medium: [ \text{MnCl}_2 + \text{Na}_2\text{SO}_3 \rightarrow \text{MnSO}_3 + 2\text{NaCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar reactions but on a larger scale, often using more concentrated solutions and optimized reaction conditions to maximize yield and purity.

Types of Reactions:

-

Oxidation: this compound can undergo oxidation to form manganese(IV) oxide (MnO₂) and sulfur dioxide (SO₂). [ \text{MnSO}_3 + \text{O}_2 \rightarrow \text{MnO}_2 + \text{SO}_2 ]

-

Reduction: Under certain conditions, this compound can be reduced to manganese metal (Mn) and sulfur compounds.

-

Substitution: this compound can participate in substitution reactions where the sulfite ion is replaced by other anions.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen (O₂), hydrogen peroxide (H₂O₂)

Reducing Agents: Hydrogen gas (H₂), carbon monoxide (CO)

Reaction Conditions: Varying temperatures and pressures depending on the desired reaction and products.

Major Products Formed:

Oxidation: Manganese(IV) oxide (MnO₂), sulfur dioxide (SO₂)

Reduction: Manganese metal (Mn), sulfur compounds

科学的研究の応用

Manganese(II) sulfite has several applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Investigated for its potential role in biological systems and enzymatic reactions.

Medicine: Explored for its potential therapeutic properties and as a component in certain medical treatments.

Industry: Utilized in the production of other manganese compounds and as a catalyst in industrial processes.

作用機序

The mechanism by which manganese(II) sulfite exerts its effects involves its ability to participate in redox reactions. The manganese ion (Mn²⁺) can undergo changes in its oxidation state, facilitating various chemical transformations. These redox reactions are crucial in processes such as catalysis and enzymatic activity.

類似化合物との比較

Manganese(II) sulfate (MnSO₄): A more soluble manganese compound used in agriculture and industry.

Manganese(II) chloride (MnCl₂): Commonly used in laboratory synthesis and industrial applications.

Manganese(II) oxide (MnO): Used in ceramics and as a precursor for other manganese compounds.

Uniqueness of Manganese(II) Sulfite: this compound is unique due to its specific redox properties and its ability to form various oxidation states. This makes it particularly useful in catalysis and other chemical processes where redox reactions are essential.

生物活性

Manganese(II) sulfite (MnSO₃) is a compound that has garnered attention for its biological activity, particularly in the context of its role in various biochemical processes and its potential environmental applications. This article explores the biological activity of this compound, highlighting its toxicological effects, catalytic properties, and implications for water treatment.

Chemical Structure and Properties

This compound is characterized by its rhombohedral crystal structure, which affects its solubility and reactivity in biological systems. The compound is soluble in water, making it accessible for biological interactions and environmental applications .

Animal Studies

Toxicological assessments have been conducted to evaluate the effects of this compound on animal models. A notable study involved administering manganese(II) sulfate monohydrate (a related compound) to F344/N rats and B6C3F1 mice over various durations (14 days, 13 weeks, and 2 years). Key findings included:

- Short-term Exposure : In a 14-day study, high doses (up to 50,000 ppm) resulted in significant weight loss and hematological changes in male rats, including decreased hemoglobin levels and erythrocyte volumes .

- Long-term Exposure : In a 2-year study, survival rates of male rats exposed to high doses were significantly lower compared to controls. However, female mice showed no significant survival difference .

These studies indicate that while this compound can be toxic at high concentrations, the specific effects may vary based on dosage and duration of exposure.

Catalytic Activity in Environmental Applications

Manganese(II) ions play a crucial role in catalyzing reactions that enhance the removal of pollutants from water. Research has demonstrated that manganese(II) can effectively oxidize sulfite under oxygen-rich conditions, leading to the formation of manganese dioxide (MnO₂). This process has significant implications for water treatment:

- Oxidation Process : The addition of sulfite enhances the oxidation of Mn(II) to MnO₂, which can then adsorb other contaminants. The efficiency of this process is influenced by factors such as pH and the presence of co-existing ions like Fe(II) .

- Case Study : A study reported a 98% removal efficiency of Mn(II) from contaminated water when Fe(II) was present alongside sulfite. This finding highlights the synergistic effect of transition metals in enhancing pollutant removal processes .

The mechanism by which this compound exerts its biological effects involves both oxidative stress and radical generation. Studies suggest that the oxidation of sulfite generates reactive species such as sulfate radicals (SO4•−), which are effective in degrading organic contaminants:

- Radical Generation : The reaction between Mn(II) and sulfite leads to the production of sulfate radicals that can initiate chain reactions for contaminant degradation .

- Environmental Relevance : This catalytic activity not only contributes to pollutant removal but also poses potential risks due to the formation of reactive oxygen species (ROS), which can lead to oxidative damage in biological systems.

Summary of Findings

| Study Type | Key Findings |

|---|---|

| Short-term Toxicity | Significant weight loss and hematological changes at high doses (50,000 ppm). |

| Long-term Toxicity | Lower survival rates in male rats; no significant effects on female mice. |

| Environmental Impact | High efficiency (98%) in Mn(II) removal with Fe(II); effective radical generation. |

特性

IUPAC Name |

manganese(2+);sulfite |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQPCGTWHYQICV-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)[O-].[Mn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。